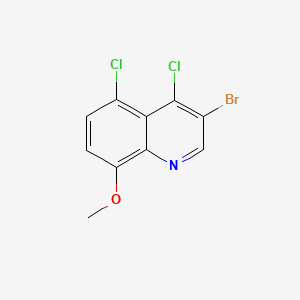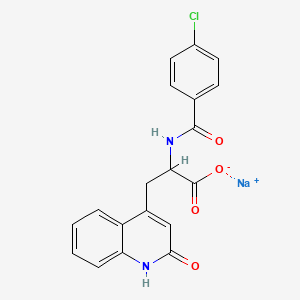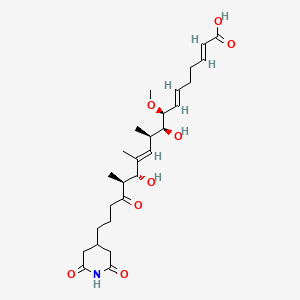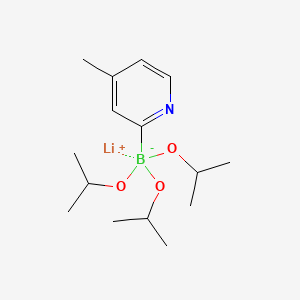
Lithium-tris(isopropyl)-2-(4-methylpyridyl)borat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium triisopropyl 2-(4-methylpyridyl)borate: is a chemical compound with the molecular formula C15H27BLiNO3. It is known for its unique structure, which includes a lithium ion coordinated to a borate group substituted with triisopropyl and 4-methylpyridyl groups. This compound is used in various chemical reactions and has applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Lithium triisopropyl 2-(4-methylpyridyl)borate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals.
Industry: It is used in the production of advanced materials, such as polymers and ceramics, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of lithium triisopropyl 2-(4-methylpyridyl)borate typically involves the reaction of triisopropyl borate with 2-(4-methylpyridyl)lithium. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually cooled to low temperatures to control the reaction rate and improve yield.
Industrial Production Methods: In an industrial setting, the production of lithium triisopropyl 2-(4-methylpyridyl)borate involves scaling up the laboratory synthesis methods. The process includes the use of large reactors, precise temperature control, and continuous monitoring to ensure high purity and yield. The compound is then purified through crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions: Lithium triisopropyl 2-(4-methylpyridyl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form borate esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and organometallic compounds are commonly used.
Major Products Formed:
Oxidation: Borate esters.
Reduction: Borohydrides.
Substitution: Various substituted borate compounds.
Wirkmechanismus
The mechanism of action of lithium triisopropyl 2-(4-methylpyridyl)borate involves the coordination of the lithium ion to the borate group. This coordination enhances the reactivity of the borate group, allowing it to participate in various chemical reactions. The compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
- Lithium triisopropyl borate
- Lithium 2-(4-methylpyridyl)borate
- Lithium triisopropyl 2-pyridylborate
Comparison: Lithium triisopropyl 2-(4-methylpyridyl)borate is unique due to the presence of both triisopropyl and 4-methylpyridyl groups This combination provides distinct chemical properties, such as increased stability and reactivity, compared to similar compounds
Eigenschaften
IUPAC Name |
lithium;(4-methylpyridin-2-yl)-tri(propan-2-yloxy)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27BNO3.Li/c1-11(2)18-16(19-12(3)4,20-13(5)6)15-10-14(7)8-9-17-15;/h8-13H,1-7H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBIRTZNYQQNOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=NC=CC(=C1)C)(OC(C)C)(OC(C)C)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27BLiNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682082 |
Source


|
| Record name | Lithium (4-methylpyridin-2-yl)tris(propan-2-olato)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202220-93-6 |
Source


|
| Record name | Lithium (4-methylpyridin-2-yl)tris(propan-2-olato)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
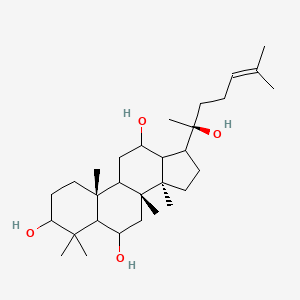
![2-(4-(3-acetyl-8-bromo-3H-pyrazolo[3,4-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile](/img/structure/B598407.png)

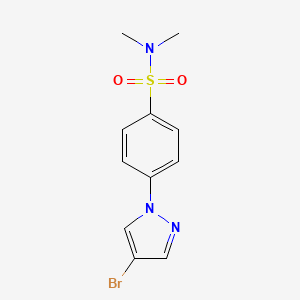
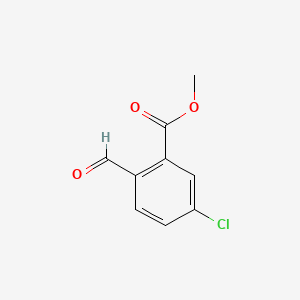
![9-Bromo-11,11-dimethyl-11H-benzo[a]fluorene](/img/structure/B598413.png)
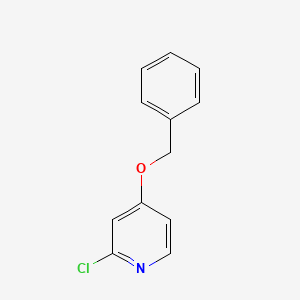

![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B598416.png)
![1-(4-Methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B598418.png)
